![molecular formula C9H14O B14375273 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene CAS No. 89502-54-5](/img/structure/B14375273.png)
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is an organic compound characterized by its unique structure, which includes a but-2-en-1-yl group attached to a 3-methylbuta-1,3-diene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of 3,4-dihydroxybenzaldehyde with 3,3-dimethylalyl bromide and sodium hydride in a dimethylformamide solvent at room temperature . This reaction yields 3,4-bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde, which can be further reduced and etherified to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the but-2-en-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted but-2-en-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive double bonds.
Wirkmechanismus
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene: This compound has a similar structure but includes additional but-2-en-1-yl groups, enhancing its reactivity.
3-Methyl-3-buten-1-ol: A simpler compound with a similar but-2-en-1-yl group but lacking the diene structure.
Uniqueness
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is unique due to its combination of a but-2-en-1-yl group and a 3-methylbuta-1,3-diene backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
89502-54-5 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-but-2-enoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H14O/c1-4-5-7-10-8-6-9(2)3/h4-6,8H,2,7H2,1,3H3 |
InChI-Schlüssel |
WDHZSVSKPJUGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14375190.png)

![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
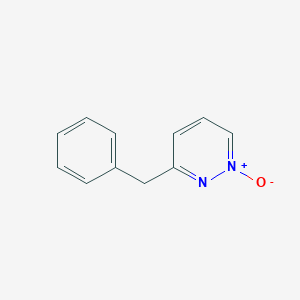
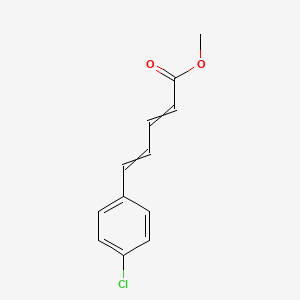
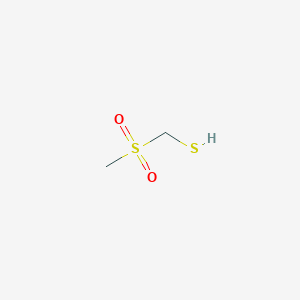


![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
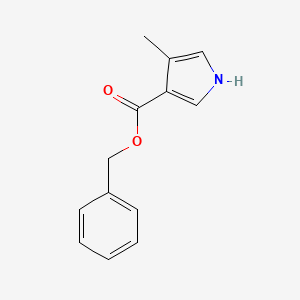
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
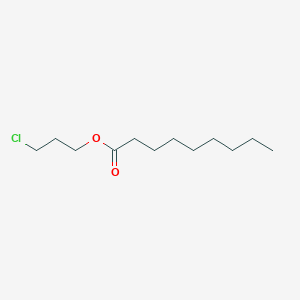
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
